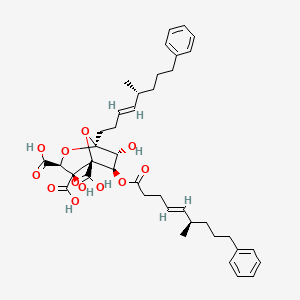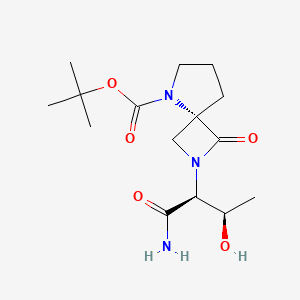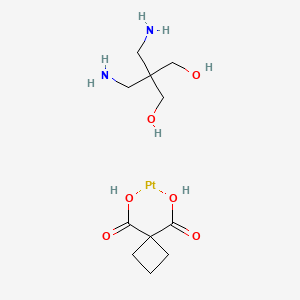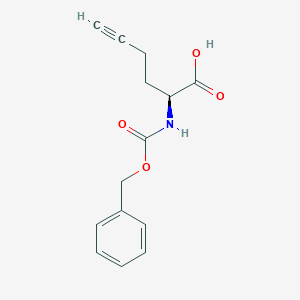
Varlitinib
Overview
Description
Varlitinib is an oral, selective, reversible, small molecule tyrosine kinase inhibitor of both ErbB-2 (Her-2/neu) and EGFR . Over-expression of ErbB-2 and EGFR receptors in tumors is predictive of poor prognosis in cancer patients . It has shown significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors .
Synthesis Analysis
Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .Molecular Structure Analysis
The molecular formula of Varlitinib is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .Chemical Reactions Analysis
Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .Physical And Chemical Properties Analysis
The molecular weight of Varlitinib is 466.9 g/mol . The molecular formula is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .Scientific Research Applications
Treatment of Triple Negative Breast Cancer (TNBC)
Varlitinib has been shown to be effective in the treatment of Triple Negative Breast Cancer (TNBC). It acts as a reversible small molecule pan-HER inhibitor in TNBC. Studies have shown that Varlitinib reduces cell viability and induces cell apoptosis in most TNBC cell lines .
Overcoming Resistance in Certain Cancer Cells
In some cancer cell lines, such as MDA-MB-231 cells, resistance to Varlitinib has been observed. However, this resistance can be overcome through the inhibition of MEK and ERK .
Inhibition of Migration, Invasion, and Mammosphere Formation
Varlitinib has been found to inhibit HER signaling, which leads to the inhibition of migration, invasion, and mammosphere formation of TNBC cells .
Tumor Growth Inhibition
Varlitinib has demonstrated significant activity in tumor growth inhibition studies. It has been observed to cause dose-dependent inhibition with tumor stasis at dosing of 50 mg/kg BID and tumor regression at dosing of 100 mg/kg BID .
Combination Therapy with Chemotherapy
Varlitinib has been combined with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in a phase Ib dose confirmation study. The recommended phase II dose of Varlitinib with paclitaxel is 300 mg twice daily intermittently dosed .
Treatment of HER2+ Metastatic Breast Cancer
The combination of Varlitinib with paclitaxel and subcutaneous trastuzumab has shown activity in HER2+ metastatic breast cancer .
Mechanism of Action
Varlitinib is a potent, small-molecule, pan-HER inhibitor that has demonstrated significant anti-tumor activity in various types of cancers . This article will delve into the mechanism of action of Varlitinib, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Varlitinib primarily targets the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors are often overexpressed in tumors, and their overexpression is predictive of poor prognosis in cancer patients .
Mode of Action
Varlitinib acts as an orally active, reversible, enzymatic and cellular inhibitor of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It binds to these receptors and prevents their phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that are typically involved in cell proliferation, differentiation, migration, and survival .
Biochemical Pathways
Varlitinib’s inhibition of EGFR leads to the disruption of several downstream signaling pathways. These include the Ras/Raf/MAPK and PI3K/Akt pathways , which control cell proliferation, differentiation, migration, and survival . The inhibition of these pathways by Varlitinib can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of Varlitinib involves dose-dependent plasma exposure . The recommended phase II dose of Varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . , indicating that it has a minimal impact on the bioavailability of other drugs.
Result of Action
Varlitinib’s action results in reduced cell viability and induced cell apoptosis in most cancer cell lines . It also inhibits HER signaling, leading to the inhibition of migration, invasion, and formation of cancerous cells . In addition, Varlitinib has shown significant suppression of tumor growth in preclinical models .
Safety and Hazards
Varlitinib has been studied in combination with platinum-based chemotherapy in biliary tract cancers . The most frequent treatment-related adverse events (any grade) were fatigue (37%), decreased appetite (34%), and nausea (32%) and the most common Grade ≥ 3 treatment-related adverse events were hyperbilirubinemia (12%), increased AST (9%), and neutropenia (9%) .
Future Directions
Varlitinib has shown promising efficacy and safety profile in biliary tract cancers . A Phase 2/3 randomised study of varlitinib and cape in 2nd line BTC and a Phase 1b/2 study of varlitinib with platinum-based chemotherapy in 1st line BTC are ongoing . There is also interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement .
properties
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSAYUXVSFDBQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025597 | |
| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients. | |
| Record name | Varlitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Varlitinib | |
CAS RN |
845272-21-1 | |
| Record name | Varlitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varlitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
